molecular formula C4H3ClFN3 B092753 4-Amino-2-chloro-5-fluoropyrimidine CAS No. 155-10-2

4-Amino-2-chloro-5-fluoropyrimidine

Cat. No.: B092753
CAS No.: 155-10-2
M. Wt: 147.54 g/mol
InChI Key: SLQAJWTZUXJPNY-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-fluoropyrimidine is a useful research compound. Its molecular formula is C4H3ClFN3 and its molecular weight is 147.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kinase Inhibitor Development : A study by Wada et al. (2012) focused on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, a key area in anticancer drug development. They successfully synthesized two series of compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which have potential applications in cancer treatment (Wada et al., 2012).

  • Synthesis and Reactivity Studies : Brown and Waring (1974) investigated the synthesis and reactivity of simple fluoropyrimidines, including 2-fluoropyrimidine and its derivatives. Their research provided insights into the chemical behavior of these compounds, essential for developing new pharmaceuticals (Brown & Waring, 1974).

  • Antitumor Activity Enhancement : The study by Takechi et al. (2002) explored using 5-chloro-2,4-dihydroxypyridine (CDHP) to enhance the antitumor activity of fluoropyrimidines. Their findings suggested that CDHP could inhibit the degradation of 5-fluorouracil in tumor cells, thereby enhancing its cytotoxic effects in certain cancer types (Takechi et al., 2002).

  • Inhibition of Nitric Oxide Production : Jansa et al. (2014) synthesized a series of 5-substituted 2-amino-4,6-dichloropyrimidines, including 5-fluoro-2-amino-4,6-dichloropyrimidine, and evaluated their biological properties. They found these compounds effectively inhibited nitric oxide production in immune-activated cells, highlighting their potential in immunological research and therapy (Jansa et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes GHS07 pictograms and a warning signal word .

Future Directions

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond-forming reaction . This suggests potential future directions for the use of 4-Amino-2-chloro-5-fluoropyrimidine in the synthesis of other compounds.

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich and TCI AMERICA . These papers contain peer-reviewed articles, technical documents, and similar products related to the compound .

Properties

IUPAC Name

2-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQAJWTZUXJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291847
Record name 4-Amino-2-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-10-2
Record name 2-Chloro-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 155-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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